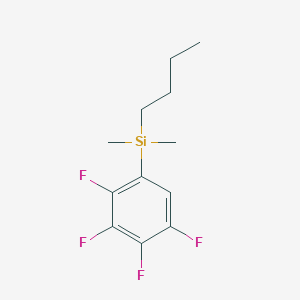
2-(1-Methoxyethyl)-N,N,N-trimethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide is a quaternary ammonium compound with a thietane ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of the thietane ring and the quaternary ammonium group imparts distinct reactivity and stability to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable dithiol with an alkylating agent can lead to the formation of the thietane ring.
Quaternization: The introduction of the quaternary ammonium group is achieved by reacting the thietane derivative with a methylating agent such as methyl iodide. This step results in the formation of the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to yield thietane derivatives with lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides, thiolates, and amines can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thietane derivatives, and reduced thietane compounds.
Applications De Recherche Scientifique
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thietane derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.
Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide involves its interaction with molecular targets through its quaternary ammonium group and thietane ring. The quaternary ammonium group can interact with negatively charged sites on biomolecules, while the thietane ring can undergo chemical transformations that modulate its activity. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium chloride
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium bromide
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium sulfate
Uniqueness
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and biological activity. The iodide ion can also participate in specific interactions that are not possible with other halides or sulfate.
Propriétés
Numéro CAS |
17346-39-3 |
|---|---|
Formule moléculaire |
C9H20INO3S |
Poids moléculaire |
349.23 g/mol |
Nom IUPAC |
[2-(1-methoxyethyl)-1,1-dioxothietan-3-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20NO3S.HI/c1-7(13-5)9-8(10(2,3)4)6-14(9,11)12;/h7-9H,6H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
KOXWFNZWQYSIAP-UHFFFAOYSA-M |
SMILES canonique |
CC(C1C(CS1(=O)=O)[N+](C)(C)C)OC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



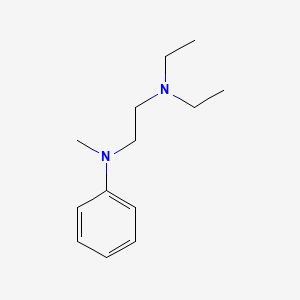



![N-(3-aminopropyl)-N-[(1S)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B11941631.png)
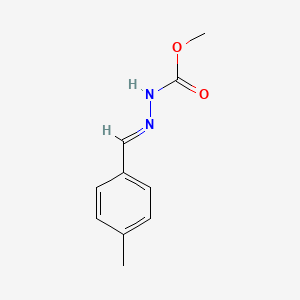
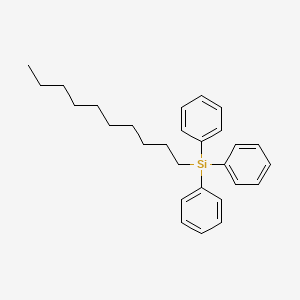

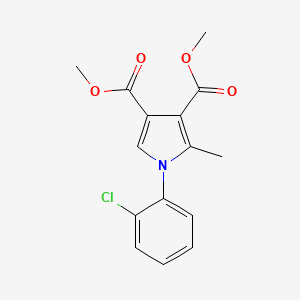
![(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11941660.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11941664.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941671.png)
